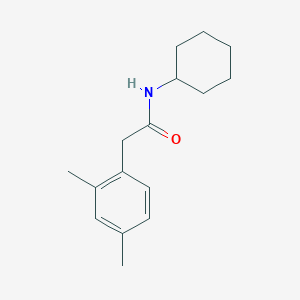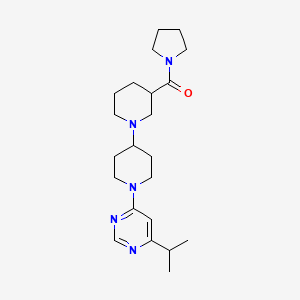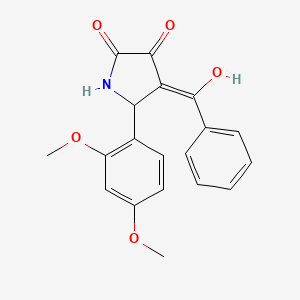![molecular formula C22H21N3O2 B5379573 N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide, also known as DMPI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMPI is a small molecule that belongs to the class of indole derivatives and has been synthesized through a unique method.
Mécanisme D'action
The mechanism of action of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant defense. Furthermore, N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide can also reduce inflammation by inhibiting the activity of COX-2 and LOX. In addition, N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide can increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which can protect cells from oxidative stress. Animal studies have shown that N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide can improve cognitive function and reduce neuronal damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has several advantages for lab experiments. The compound is easy to synthesize and can be purified through various techniques. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide is also stable under various conditions and can be stored for long periods. However, N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has some limitations. The compound is relatively new, and its mechanism of action is not fully understood. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide also has low solubility in water, which can limit its applications in certain experiments.
Orientations Futures
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has potential applications in various fields, and future research can focus on exploring its therapeutic potential. Some possible future directions for N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide are:
1. Investigating the mechanism of action of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide and identifying its molecular targets.
2. Testing the efficacy of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide in animal models of cancer and neurodegenerative diseases.
3. Developing new formulations of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide that can increase its solubility in water.
4. Conducting clinical trials to test the safety and efficacy of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide in humans.
5. Studying the pharmacokinetics and pharmacodynamics of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide to optimize its dosing regimen.
Conclusion:
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide is a novel compound that has potential applications in various fields. The compound has been synthesized through a unique method and has been shown to have anticancer, neuroprotective, and anti-inflammatory properties. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research can focus on exploring the therapeutic potential of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide and identifying its molecular targets.
Méthodes De Synthèse
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has been synthesized through a unique method that involves the condensation of 3,5-dimethyl-2-phenylindole and 5-methylisoxazole-3-carboxylic acid in the presence of a coupling reagent. The reaction is carried out in an organic solvent and requires careful monitoring of the reaction conditions. The yield of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide is high, and the compound can be purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide also has potential as a neuroprotective agent and can prevent neuronal damage caused by oxidative stress. In addition, N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-13-9-17(12-23-22(26)19-11-14(2)27-25-19)21-18(10-13)15(3)20(24-21)16-7-5-4-6-8-16/h4-11,24H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMPIHDRDZPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CNC(=O)C4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5379493.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)

![4-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)butan-1-ol](/img/structure/B5379529.png)
![2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5379530.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide hydrochloride](/img/structure/B5379547.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)

![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B5379584.png)
